molecular formula C8H3BrF3NS B3040467 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate CAS No. 206559-46-8

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B3040467
CAS No.: 206559-46-8
M. Wt: 282.08 g/mol
InChI Key: GWLIKBAQYRDIID-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate” is a chemical compound with the CAS Number: 206559-46-8 . It has a molecular weight of 282.08 . The IUPAC name for this compound is 4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. For instance, the synthesis of brominated liquid crystal materials or antitumor agents illustrates the use of bromination and subsequent reactions to introduce functional groups.


Molecular Structure Analysis

The molecular structure of “this compound” can be determined through crystallography and computational methods .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds.


Physical And Chemical Properties Analysis

The physical properties of “this compound” include a boiling point of 130/7mm and a density of 1.67 . The chemical properties, including reactivity and stability, are largely determined by the functional groups present in the molecule.

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate has been studied for its role in the synthesis of various compounds. For example, it has been utilized in the synthesis of trifluoromethyltriazoles, a class of compounds with potential applications in medicinal chemistry and materials science. This synthesis involves reactions with various types of cumulative double bonds, leading to the formation of trifluoromethylthiadiazoline and -oxadiazoline, among others (Tanaka et al., 1987). Additionally, its application in a one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives demonstrates its versatility in creating scaffolds for various compounds of biological interest (Dalmal et al., 2014).

Applications in Organic Chemistry

This compound is also explored for its steric effects in organic reactions. For instance, it has been used to understand the relay propagation of crowding, where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, affecting the reactivity of compounds in synthetic organic chemistry (Schlosser et al., 2006). Its role in determining regioselectivity in metalation reactions of halobenzotrifluorides has also been investigated, providing insights into the complex interactions in organic synthesis (Mongin et al., 1996).

Material Science Applications

In the field of materials science, this compound is a key intermediate in the synthesis of materials such as liquid crystal display materials. This highlights its importance in the development of advanced technological materials (Ren Guo-du, 2001).

Biomedical Applications

Furthermore, this compound has been applied in biomedical research, such as in the development of bright emission-tuned nanoparticles for potential use in imaging and therapy (Fischer et al., 2013). It also finds use in the chemoselective synthesis of biologically relevant compounds like 4-trifluoromethyl pyrazoles (Lu et al., 2019).

Safety and Hazards

This compound is considered hazardous and should be handled with care . It is recommended to be stored at a temperature of 2-8°C .

Biochemical Analysis

Cellular Effects

The effects of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that isothiocyanates can induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular energy production and an increase in oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of covalent bonds with thiol groups in proteins, leading to the modification of protein structure and function . This can result in the inhibition of enzyme activity, such as the inhibition of ATPases, which are crucial for maintaining cellular ion balance. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that the compound can maintain its activity for several hours, while in vivo studies have indicated that its effects can last for days, depending on the dosage and administration route.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic effects, including oxidative stress, cellular damage, and organ dysfunction. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable biological response. Toxicological studies have indicated that high doses of this compound can cause adverse effects such as liver and kidney damage, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can inhibit key metabolic enzymes such as ATPases, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound can affect the redox balance within cells by modulating the activity of antioxidant enzymes and increasing the production of reactive oxygen species.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with intracellular proteins. The distribution of this compound can also be affected by its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various proteins and influence cellular processes such as gene expression and signal transduction.

Properties

IUPAC Name

4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLIKBAQYRDIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940109
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-46-8, 186589-12-8
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-46-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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